![molecular formula C10H13FN2O6 B12396469 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a methoxypyrimidine moiety
准备方法
The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves several key steps:
-
Synthetic Routes: : The compound is typically synthesized through a multi-step process that begins with the preparation of the fluorinated oxolane ring. This is achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and hydroxymethyl groups.
-
Reaction Conditions: : The synthesis requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts.
-
Industrial Production Methods: : For large-scale production, the synthesis is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The fluorine atom in the oxolane ring can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : In biological research, the compound is used to study the effects of fluorinated nucleosides on cellular processes. It has been shown to inhibit the replication of certain viruses and bacteria.
-
Medicine: : The compound has potential therapeutic applications, particularly in the treatment of viral infections and cancer. Its ability to inhibit nucleic acid synthesis makes it a promising candidate for antiviral and anticancer drugs.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various applications, including catalysis and materials science.
作用机制
The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound primarily targets nucleic acid synthesis enzymes, such as DNA polymerases and RNA polymerases. By inhibiting these enzymes, it disrupts the replication and transcription of genetic material.
-
Pathways Involved: : The inhibition of nucleic acid synthesis leads to the activation of cellular stress pathways, ultimately resulting in cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
相似化合物的比较
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 2’-fluoro-2’-deoxycytidine and 2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil share structural similarities with this compound .
-
Uniqueness: : The presence of the methoxypyrimidine moiety and the specific stereochemistry of the oxolane ring confer unique properties to the compound. These features enhance its stability and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C10H13FN2O6 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC 名称 |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI 键 |
IBYDLOHQGVGOAG-AOXOCZDOSA-N |
手性 SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
规范 SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



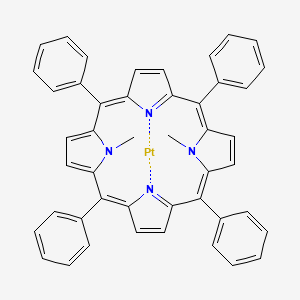
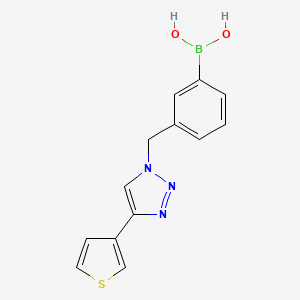
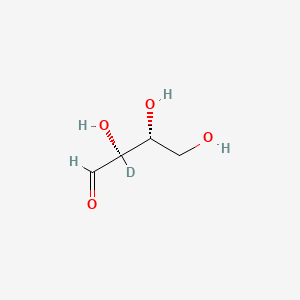
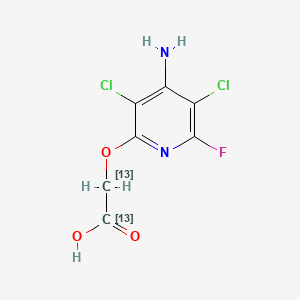
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

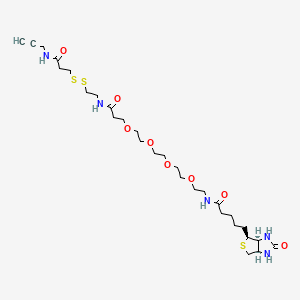
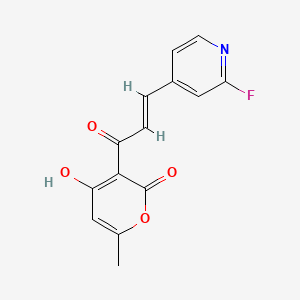
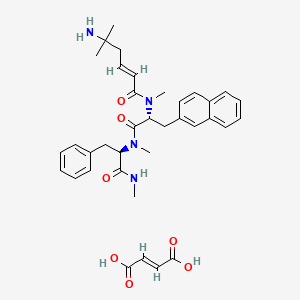
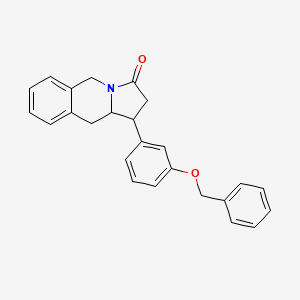
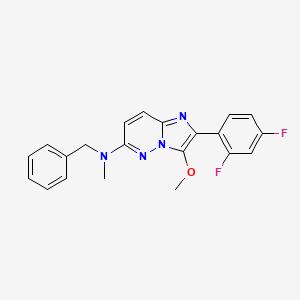
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)

